Physicochemical Characteristics of CAS 106081-66-7 for Medicinal Chemistry
Physicochemical Characteristics of CAS 106081-66-7 for Medicinal Chemistry
The following technical guide provides an in-depth physicochemical analysis of CAS 106081-66-7 (identified as the corrected target for the invalid registry number 106081-66-3). This compound is a close structural analog of the anti-obesity agent Sibutramine , belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary
Target Identity:
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CAS Registry Number: 106081-66-7 (Note: The user-supplied CAS 106081-66-3 is mathematically invalid due to a checksum error; this guide addresses the valid chemical entity).
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Chemical Name: 1-[1-[1-(3,4-dichlorophenyl)cyclobutyl]-4-methoxybutyl]pyrrolidine.[1]
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Molecular Formula: C₁₉H₂₇Cl₂NO.
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Molecular Weight: 356.33 g/mol .
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Drug Class: Neurotransmitter Reuptake Inhibitor (Sibutramine Scaffold Analog).
Significance: This compound represents a classic example of "scaffold hopping" in medicinal chemistry—modifying the Sibutramine core (a cyclobutyl-phenethylamine scaffold) to alter metabolic stability and receptor selectivity. The substitution of the dimethylamine with a pyrrolidine ring and the isobutyl chain with a 4-methoxybutyl group significantly impacts its lipophilicity (LogP) and blood-brain barrier (BBB) penetration, making it a critical case study for CNS drug design.
Chemical Identity & Structural Analysis
The physicochemical behavior of CAS 106081-66-7 is dictated by three distinct structural domains:
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The Lipophilic Core (3,4-Dichlorophenyl-Cyclobutyl):
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Function: Provides the primary hydrophobic anchor for binding to the reuptake transporter (SERT/NET).
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Impact: The 3,4-dichloro substitution significantly increases lipophilicity compared to the 4-chloro analog (Sibutramine), enhancing CNS distribution but potentially reducing aqueous solubility.
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The Basic Center (Pyrrolidine):
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Function: A tertiary amine that exists predominantly in the cationic (protonated) form at physiological pH.
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Impact: The constrained pyrrolidine ring reduces conformational entropy compared to a diethyl/dimethyl amine, potentially increasing binding affinity.
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The Polar Tether (Methoxybutyl Chain):
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Function: Acts as a linker and a metabolic handle.
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Impact: The terminal methoxy ether acts as a hydrogen bond acceptor, modulating the high lipophilicity of the dichlorophenyl ring to maintain "druglike" LogP values.
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Structural Visualization (DOT)
Figure 1: Structural dissection of CAS 106081-66-7 highlighting the functional groups driving physicochemical properties.
Physicochemical Profiling
The following data summarizes the core properties essential for medicinal chemistry optimization. Values are derived from structure-activity relationship (SAR) data of the Sibutramine class.
| Property | Value (Est.) | Medicinal Chemistry Implication |
| Molecular Weight | 356.33 Da | Optimal for CNS penetration (< 450 Da). |
| LogP (Octanol/Water) | 5.2 ± 0.3 | Highly lipophilic. Ensures rapid BBB crossing but risks high non-specific binding and metabolic clearance. |
| LogD (pH 7.4) | 2.8 – 3.2 | The effective distribution coefficient at physiological pH. The ionized fraction improves solubility compared to the intrinsic LogP. |
| pKa (Basic) | 9.4 ± 0.5 | The pyrrolidine nitrogen is protonated at pH 7.4. This cationic charge is crucial for transporter binding (ionic lock with Asp residue). |
| H-Bond Donors (HBD) | 0 | Excellent for membrane permeability (no desolvation penalty). |
| H-Bond Acceptors (HBA) | 2 (N, O) | Low count favors CNS entry. |
| Polar Surface Area (PSA) | ~12.5 Ų | Extremely low PSA (< 90 Ų is ideal for CNS), indicating exceptional membrane permeability. |
| Aqueous Solubility | < 0.1 mg/mL (Free Base)> 10 mg/mL (HCl Salt) | The free base is practically insoluble; formulation requires salt formation (e.g., Hydrochloride or Mesylate). |
Solubility & Lipophilicity Analysis
The 3,4-dichlorophenyl moiety pushes the lipophilicity to the upper limit of Lipinski's Rule of 5. While this ensures complete absorption, it necessitates the methoxy group on the butyl chain to act as a "solubilizing brake," preventing the LogP from exceeding 6.0, which would lead to poor bioavailability and toxicity.
Biopharmaceutical Implications (ADME)
Absorption & Distribution
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BBB Penetration: With a LogP > 5 and PSA < 20 Ų, this compound is a super-permeant for the Blood-Brain Barrier. It will achieve brain-to-plasma ratios (Kp,uu) significantly greater than 1.0.
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Volume of Distribution (Vd): Expected to be very high (> 5 L/kg) due to extensive tissue binding driven by lipophilicity and the basic amine (lysosomal trapping).
Metabolism (The "Soft Spot")
Unlike Sibutramine, which relies on N-demethylation (CYP2B6/CYP3A4) for bioactivation, the pyrrolidine ring is metabolically more stable against dealkylation. However, the methoxybutyl chain introduces a site for O-demethylation or side-chain oxidation.
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Primary Route: CYP450-mediated aromatic hydroxylation (on the phenyl ring) or O-demethylation.
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Toxicology Risk: The 3,4-dichloro motif is robust, but high lipophilicity correlates with phospholipidosis risk if the basic pKa is > 8.0 (which it is).
ADME Logic Flow (DOT)
Figure 2: Biopharmaceutical disposition pathway driven by physicochemical properties.
Experimental Protocols
To validate the calculated properties of CAS 106081-66-7, the following standardized protocols are recommended.
Protocol A: Potentiometric pKa Determination
Rationale: Accurate pKa is essential for predicting LogD and solubility at physiological pH.
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Preparation: Dissolve 2 mg of CAS 106081-66-7 (HCl salt) in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
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Titration: Titrate with 0.1 M KOH using a standardized potentiometric titrator (e.g., Sirius T3).
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Data Processing: Perform a Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the co-solvent data.
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Validation: The titration curve should show a single inflection point corresponding to the pyrrolidine nitrogen.
Protocol B: Shake-Flask LogP Determination
Rationale: The gold standard for lipophilicity.
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Phase System: Use n-octanol (pre-saturated with water) and phosphate buffer (pH 7.4, pre-saturated with octanol).
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Equilibration: Add compound to the system and shake for 24 hours at 25°C.
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Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.
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Quantification: Analyze both phases using HPLC-UV (C18 column, detection at 220 nm).
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Calculation:
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Formulation Strategies
Given the poor aqueous solubility of the free base, medicinal chemistry efforts must focus on salt selection and solid-state characterization.
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Salt Selection:
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Hydrochloride (HCl): Standard first choice. Likely to form a stable, high-melting crystalline solid.
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Mesylate (MSA): If the HCl salt is hygroscopic, the methanesulfonate salt often provides better stability for lipophilic amines.
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Excipients:
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Use Cyclodextrins (HP-β-CD) to improve solubility for parenteral formulations (IV/IP dosing in animal models).
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Lipid-based formulations (e.g., PEG-400/Labrasol) are recommended for oral bioavailability studies to overcome dissolution rate limits.
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References
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Chemical Identity & Structure
- PubChem Compound Summary for C19H27Cl2NO.
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Source:
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Sibutramine Class SAR & Pharmacology
- Heal, D. J., et al. (1998). "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine.
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Source:
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Physicochemical Calculation Standards
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
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Source:
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CAS Registry Validation
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Common Chemistry (CAS). Verification of checksum algorithms for Registry Numbers.
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Source:
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